molecular formula C26H42O4 B15077246 Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate CAS No. 52244-81-2

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate

Cat. No.: B15077246
CAS No.: 52244-81-2
M. Wt: 418.6 g/mol
InChI Key: HQLVFFFDPGVGHG-UHFFFAOYSA-N
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Description

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is an ester compound characterized by its unique structure, which includes a long alkyl chain and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2SO4Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water\text{3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid+methanolH2​SO4​​Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate+water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Major Products Formed

    Hydrolysis: 3-(p-(hexadecyloxy)phenyl)-3-oxopropanoic acid and methanol.

    Reduction: Methyl 3-(p-(hexadecyloxy)phenyl)-3-hydroxypropionate.

    Substitution: Various substituted derivatives of the aromatic ring.

Scientific Research Applications

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as hydrophobic coatings.

    Biological Studies: The compound can be used to study the interactions between esters and biological molecules, such as enzymes.

Mechanism of Action

The mechanism of action of Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on the target pathways. The long alkyl chain and aromatic ring may also facilitate interactions with lipid membranes, influencing the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(p-(octadecyloxy)phenyl)-3-oxopropionate
  • Methyl 3-(p-(dodecyloxy)phenyl)-3-oxopropionate
  • Methyl 3-(p-(tetradecyloxy)phenyl)-3-oxopropionate

Uniqueness

Methyl 3-(p-(hexadecyloxy)phenyl)-3-oxopropionate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The hexadecyloxy group provides a balance between hydrophobicity and molecular size, making it suitable for applications where both properties are advantageous.

Properties

CAS No.

52244-81-2

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

methyl 3-(4-hexadecoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-24-19-17-23(18-20-24)25(27)22-26(28)29-2/h17-20H,3-16,21-22H2,1-2H3

InChI Key

HQLVFFFDPGVGHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OC

Origin of Product

United States

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